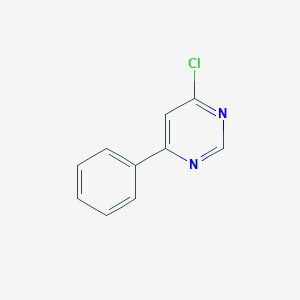
4-Chloro-6-phenylpyrimidine
Cat. No. B189524
Key on ui cas rn:
3435-26-5
M. Wt: 190.63 g/mol
InChI Key: RHTJKTOWBBKGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09412956B2
Procedure details


First, 5.0 g of 4,6-dichloropyrimidine, 4.9 g of phenylboronic acid, 7.1 g of sodium carbonate, 0.34 g of bis(triphenylphosphine)palladium(II) dichloride, namely PdCl2(PPh3)2, 20 mL of acetonitrile, and 20 mL of water were put into a 100-mL round-bottom flask equipped with a reflux pipe, and the air in the flask was replaced with argon. Then, heating was performed by irradiation with microwaves (2.45 GHz, 100 W) for 1 hour. An organic layer was extracted from the obtained mixture with the use of dichloromethane and was washed with water and saturated brine. Magnesium sulfate was added and gravity filtration was performed. The solvent in the obtained filtrate was distilled off, and the given residue was purified by flash column chromatography using dichloromethane as a developing solvent, whereby 1.6 g of the objective substance was obtained (yield: 23%, a pale yellow solid). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme of Step 1 is shown in (a-1) below.




Quantity
0.34 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4,^1:29,48|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux pipe
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was performed by irradiation with microwaves (2.45 GHz, 100 W) for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
An organic layer was extracted from the obtained mixture with the use of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water and saturated brine
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Magnesium sulfate was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
gravity filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent in the obtained filtrate was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the given residue was purified by flash column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (yield: 23%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Note that the irradiation with microwaves
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a microwave synthesis system (Discover, manufactured by CEM Corporation)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A synthesis scheme of Step 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=NC(=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 23% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

